1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrClS. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 2-(methylsulfanyl)benzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.
Chloromethylation: The next step involves the introduction of the chloromethyl group. This can be achieved using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be targets for nucleophilic substitution reactions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like H2O2 or m-CPBA are commonly used under mild to moderate conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium methoxide (NaOCH3) can yield 1-bromo-3-(methoxymethyl)-2-(methylsulfanyl)benzene.
Oxidation: Oxidation of the methylsulfanyl group can yield 1-bromo-3-(chloromethyl)-2-(methylsulfinyl)benzene or 1-bromo-3-(chloromethyl)-2-(methylsulfonyl)benzene.
Scientific Research Applications
1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene involves its reactivity towards nucleophiles and oxidizing agents. The bromine and chloromethyl groups are electrophilic, making them susceptible to nucleophilic attack. The methylsulfanyl group can undergo oxidation, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-methylbenzene: Lacks the chloromethyl and methylsulfanyl groups, making it less reactive in nucleophilic substitution and oxidation reactions.
1-bromo-3-(chloromethyl)benzene: Lacks the methylsulfanyl group, reducing its versatility in oxidation reactions.
1-bromo-3-(methylsulfanyl)benzene: Lacks the chloromethyl group, limiting its applications in nucleophilic substitution reactions.
Uniqueness
1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene is unique due to the presence of both electrophilic (bromine and chloromethyl) and nucleophilic (methylsulfanyl) groups, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2680542-26-9 |
---|---|
Molecular Formula |
C8H8BrClS |
Molecular Weight |
251.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.